molecular formula C15H13BrN2O B11980493 3-bromo-N'-[(1E)-1-phenylethylidene]benzohydrazide

3-bromo-N'-[(1E)-1-phenylethylidene]benzohydrazide

Cat. No.: B11980493
M. Wt: 317.18 g/mol
InChI Key: HTMZNLXMBDNKDX-GZTJUZNOSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N’-[(1E)-1-phenylethylidene]benzohydrazide typically involves the condensation reaction between 3-bromobenzohydrazide and acetophenone. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for 3-bromo-N’-[(1E)-1-phenylethylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, continuous flow reactors and automated systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N’-[(1E)-1-phenylethylidene]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-bromo-N’-[(1E)-1-phenylethylidene]benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-N’-[(1E)-1-phenylethylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The hydrazone linkage and the bromine atom play crucial roles in its reactivity and biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-N’-[(1E)-1-phenylethylidene]benzohydrazide is unique due to its specific substitution pattern and the presence of the bromine atom at the 3-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C15H13BrN2O

Molecular Weight

317.18 g/mol

IUPAC Name

3-bromo-N-[(E)-1-phenylethylideneamino]benzamide

InChI

InChI=1S/C15H13BrN2O/c1-11(12-6-3-2-4-7-12)17-18-15(19)13-8-5-9-14(16)10-13/h2-10H,1H3,(H,18,19)/b17-11+

InChI Key

HTMZNLXMBDNKDX-GZTJUZNOSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=CC=C1)Br)/C2=CC=CC=C2

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC=C1)Br)C2=CC=CC=C2

Origin of Product

United States

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